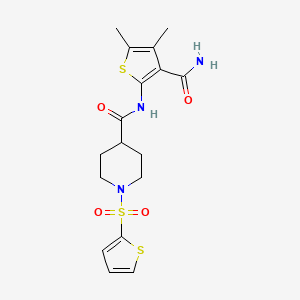

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

CAS No.: 900001-29-8

Cat. No.: VC4615021

Molecular Formula: C17H21N3O4S3

Molecular Weight: 427.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900001-29-8 |

|---|---|

| Molecular Formula | C17H21N3O4S3 |

| Molecular Weight | 427.55 |

| IUPAC Name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H21N3O4S3/c1-10-11(2)26-17(14(10)15(18)21)19-16(22)12-5-7-20(8-6-12)27(23,24)13-4-3-9-25-13/h3-4,9,12H,5-8H2,1-2H3,(H2,18,21)(H,19,22) |

| Standard InChI Key | BEFWHKSOKOWZTF-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |

Introduction

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a thiophene sulfonyl group, and a carbamoyl group. These structural components contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of functional groups such as thiophene and carbamoyl groups. Techniques like microwave-assisted synthesis can improve yields and efficiency, while optimizing reaction conditions (temperature, solvent choice) is crucial for maximizing product yield while minimizing by-products.

Synthesis Steps Overview

-

Formation of Piperidine Ring: This involves the use of specific reagents and conditions to form the piperidine core.

-

Introduction of Thiophene and Carbamoyl Groups: These steps require precise control over reaction conditions to ensure the correct attachment of these groups to the piperidine ring.

-

Purification and Characterization: Final steps involve purifying the compound and confirming its structure using techniques like NMR and LC-MS.

Biological Activities and Potential Applications

This compound belongs to the class of thiophene derivatives, known for their diverse biological activities. Its structural features suggest potential roles in medicinal chemistry, particularly in interacting with biological targets such as enzymes or receptors. Further studies are needed to elucidate its precise biological interactions and therapeutic implications.

Potential Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential for drug discovery due to interactions with biological targets |

| Drug Development | Structural complexity suggests pharmacological potential |

| Biological Research | Useful in studying interactions with enzymes, receptors, or nucleic acids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume